molecular formula C18H20ClNO2S B13073591 4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride

4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride

Cat. No.: B13073591
M. Wt: 349.9 g/mol
InChI Key: KJQSJXVTCNGGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride is a complex organic compound that features a morpholine ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride typically involves multi-step organic reactions. One common method includes the coupling of a thiophene derivative with a phenylacetylene derivative under palladium-catalyzed conditions. The reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholino-1-phenyl-1-(thiophen-2-yl)but-2-yn-1-olhydrochloride is unique due to its combination of a morpholine ring, phenyl group, and thiophene ring, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits.

Properties

Molecular Formula

C18H20ClNO2S

Molecular Weight

349.9 g/mol

IUPAC Name

4-morpholin-4-yl-1-phenyl-1-thiophen-2-ylbut-2-yn-1-ol;hydrochloride

InChI

InChI=1S/C18H19NO2S.ClH/c20-18(17-8-4-15-22-17,16-6-2-1-3-7-16)9-5-10-19-11-13-21-14-12-19;/h1-4,6-8,15,20H,10-14H2;1H

InChI Key

KJQSJXVTCNGGEE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CC(C2=CC=CC=C2)(C3=CC=CS3)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.